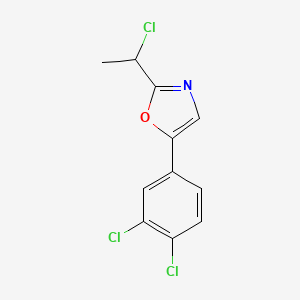
2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole
Übersicht
Beschreibung
2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole is a useful research compound. Its molecular formula is C11H8Cl3NO and its molecular weight is 276.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C11H8Cl3NO
- Molecular Weight : 276.5 g/mol
- CAS Number : 1094318-44-1
- Purity : Minimum 95% .
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The detailed synthetic route may vary depending on the specific methodologies applied in various studies.
Anti-inflammatory Activity
Research has indicated that oxazole derivatives exhibit substantial anti-inflammatory properties. A study demonstrated that related compounds showed protective effects against carrageenan-induced edema in rat models. Specifically, compounds with similar structures to this compound displayed notable anti-inflammatory activity comparable to indometacin at doses of 100 mg/kg .
Antimicrobial Activity
The antimicrobial efficacy of oxazole derivatives has been extensively studied. A comprehensive review highlighted the antibacterial and antifungal activities of various oxazole compounds against several pathogens:
| Compound | MIC (µg/ml) | Activity Against |
|---|---|---|
| 11 | 1.6 | Candida albicans |
| 12 | 0.8 | Candida tropicalis |
| Reference (Ampicillin) | 3.2 | E. coli |
In this context, the specific activity of this compound against strains such as Staphylococcus aureus and Escherichia coli remains to be fully evaluated but is anticipated based on structural similarities to other effective derivatives .
Study on Antimicrobial Activity
A study conducted by Singh et al. examined a series of oxazole derivatives for their antibacterial properties using standard reference drugs such as ampicillin and ciprofloxacin. The results indicated that certain derivatives exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria:
| Compound | Zone of Inhibition (mm) | Pathogen |
|---|---|---|
| 15 | 20 | S. aureus |
| Ampicillin | 30 | E. coli |
This suggests that the oxazole framework may confer desirable antimicrobial properties that could be exploited in drug development .
The biological activities of oxazoles are often attributed to their ability to interact with various biological targets, including enzymes and receptors involved in inflammatory pathways and microbial metabolism. The exact mechanism for this compound is still under investigation but is believed to involve modulation of signaling pathways related to inflammation and infection.
Eigenschaften
IUPAC Name |
2-(1-chloroethyl)-5-(3,4-dichlorophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl3NO/c1-6(12)11-15-5-10(16-11)7-2-3-8(13)9(14)4-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRASENBOVUVIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(O1)C2=CC(=C(C=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















